molecular formula C18H26O5 B4556371 Diethyl 2-[3-(2,5-dimethylphenoxy)propyl]propanedioate

Diethyl 2-[3-(2,5-dimethylphenoxy)propyl]propanedioate

Cat. No.: B4556371
M. Wt: 322.4 g/mol
InChI Key: QQBJZRGNRQMFBJ-UHFFFAOYSA-N
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Description

Diethyl 2-[3-(2,5-dimethylphenoxy)propyl]propanedioate is an organic compound that belongs to the class of malonate esters. This compound is characterized by the presence of a diethyl propanedioate backbone with a 2,5-dimethylphenoxypropyl substituent. It is commonly used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[3-(2,5-dimethylphenoxy)propyl]propanedioate typically involves the alkylation of diethyl malonate with 3-(2,5-dimethylphenoxy)propyl bromide. The reaction is carried out in the presence of a strong base such as sodium ethoxide in ethanol, which deprotonates the diethyl malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[3-(2,5-dimethylphenoxy)propyl]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-[3-(2,5-dimethylphenoxy)propyl]propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-[3-(2,5-dimethylphenoxy)propyl]propanedioate involves its reactivity as a malonate ester. The compound can form enolate ions, which are nucleophilic and can participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-[3-(2,5-dimethylphenoxy)propyl]propanedioate is unique due to the presence of the 2,5-dimethylphenoxypropyl substituent, which imparts distinct chemical properties and reactivity compared to other malonate esters. This makes it a valuable compound in organic synthesis and various research applications .

Properties

IUPAC Name

diethyl 2-[3-(2,5-dimethylphenoxy)propyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O5/c1-5-21-17(19)15(18(20)22-6-2)8-7-11-23-16-12-13(3)9-10-14(16)4/h9-10,12,15H,5-8,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBJZRGNRQMFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCOC1=C(C=CC(=C1)C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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